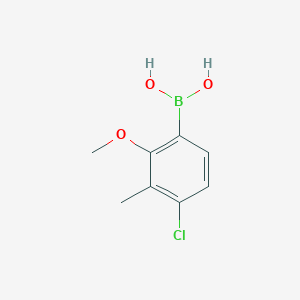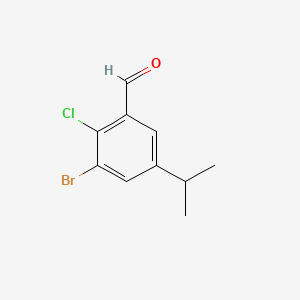![molecular formula C13H7Cl2FO B14022300 3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzene and 2-fluorobenzaldehyde.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 3,4-dichlorobenzene and 2-fluorobenzaldehyde using a palladium catalyst and a boronic acid derivative.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the aldehyde functional group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or thiols for nucleophilic substitution.
Major Products
Carboxylic Acids: Formed from the oxidation of the aldehyde group.
Alcohols: Formed from the reduction of the aldehyde group.
Substituted Biphenyls: Formed from nucleophilic substitution reactions.
科学研究应用
3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets:
γ-Secretase Modulation: The compound acts as a γ-secretase modulator, influencing the formation of β-amyloid plaques in the brain, which are associated with Alzheimer’s disease.
Electrophilic Substitution: The compound undergoes electrophilic substitution reactions due to the presence of electron-withdrawing groups, which activate the aromatic ring towards electrophiles.
相似化合物的比较
Similar Compounds
3’,4’-Dichloro-5-fluorobiphenyl-2-amine: Similar in structure but contains an amine group instead of an aldehyde.
Bixafen: A fungicide with a similar biphenyl structure but different functional groups.
属性
分子式 |
C13H7Cl2FO |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
4-(3,4-dichlorophenyl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7Cl2FO/c14-11-4-2-9(6-12(11)15)10-3-1-8(7-17)5-13(10)16/h1-7H |
InChI 键 |
YRHUOHQMFJXCGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=O)F)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
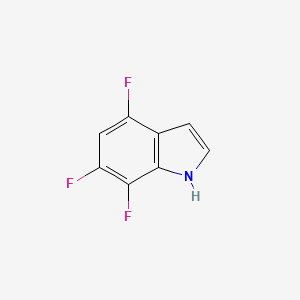
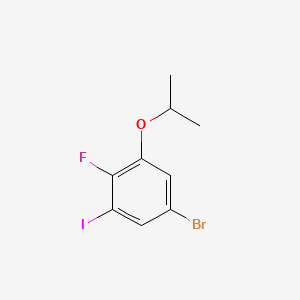
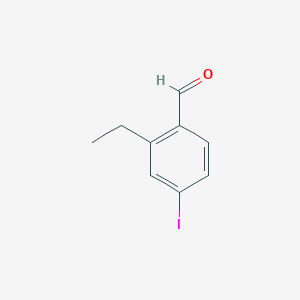
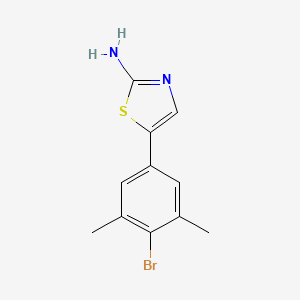

![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
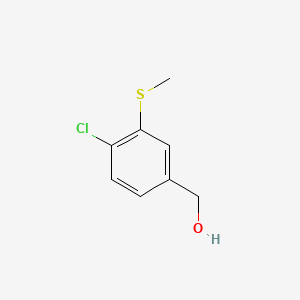
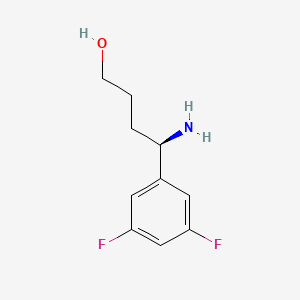
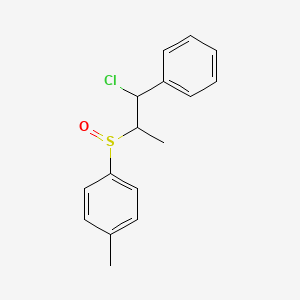
![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
